molecular formula C16H17N3O2 B3090822 2-Amino-N-furan-2-ylmethyl-3-(1H-indol-3-yl)-propionamide CAS No. 1214172-28-7

2-Amino-N-furan-2-ylmethyl-3-(1H-indol-3-yl)-propionamide

Cat. No. B3090822
CAS RN: 1214172-28-7
M. Wt: 283.32 g/mol
InChI Key: FQLXKOCHDBPFLL-UHFFFAOYSA-N
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Description

“2-Amino-N-furan-2-ylmethyl-3-(1H-indol-3-yl)-propionamide” is a compound with the molecular formula C16H17N3O2 and a molecular weight of 283.33 . It is part of a series of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives that have been synthesized for developing novel indole scaffolds as anticancer agents targeting the epidemal growth factor receptor (EGFR) .


Synthesis Analysis

The synthesis of these compounds involves the design and development of novel indole scaffolds . The specific synthesis process for “2-Amino-N-furan-2-ylmethyl-3-(1H-indol-3-yl)-propionamide” is not explicitly mentioned in the available resources.


Molecular Structure Analysis

The molecular structure of this compound includes an indole nucleus, which is a benzopyrrole that contains a benzenoid nucleus and has 10 π-electrons . This makes them aromatic in nature . The specific molecular structure analysis for “2-Amino-N-furan-2-ylmethyl-3-(1H-indol-3-yl)-propionamide” is not explicitly mentioned in the available resources.

Scientific Research Applications

Anticancer Agents

A series of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives, which are structurally similar to 2-Amino-N-furan-2-ylmethyl-3-(1H-indol-3-yl)-propionamide, were designed and synthesized as anticancer agents targeting the epidemal growth factor receptor (EGFR). The cytotoxic activities of these compounds were evaluated against three EGFR high-expressed cancer cell lines .

EGFR Inhibitors

The same series of compounds were found to exhibit potent anticancer activities against A549, HeLa, SW480 cancer cell lines and weak activities on HepG2, a liver cancer cell line with low EGFR expression. This suggests that these compounds are likely to be EGFR inhibitors .

Low Toxicity Against Normal Cells

These compounds showed weak cytotoxic effects on HL7702, a human liver normal cell line, which implies that they are likely to have low toxicity against normal cells .

Precursors for Active Molecules

1H-Indole-3-carboxamide and its derivatives, which include 2-Amino-N-furan-2-ylmethyl-3-(1H-indol-3-yl)-propionamide, are essential and efficient chemical precursors for generating biologically active structures .

Multicomponent Reactions (MCRs)

These compounds play a significant role in inherently sustainable multicomponent reactions, which offer access to complex molecules. This method decreases the deployment of solvents and energy essential for the purification of intermediates .

Synthesis of Various Heterocyclic Derivatives

1H-Indole-3-carboxamide and its derivatives are significant because they are not only considered as a key in the synthesis of the pharmaceutically active compound and indole alkaloids but they also have a vital role as precursors for the synthesis of various heterocyclic derivatives .

Mechanism of Action

Target of Action

The primary target of 2-Amino-N-furan-2-ylmethyl-3-(1H-indol-3-yl)-propionamide is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) amongst others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/c-neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4).

Mode of Action

The compound interacts with EGFR, inhibiting its activity This inhibition prevents the activation of the downstream signaling pathways that lead to cell proliferation and survival

Biochemical Pathways

The inhibition of EGFR by 2-Amino-N-furan-2-ylmethyl-3-(1H-indol-3-yl)-propionamide affects several downstream pathways, including the PI3K/Akt pathway and the Ras/Raf/MAPK pathway . These pathways are involved in cell survival, proliferation, and differentiation. By inhibiting EGFR, the compound can disrupt these pathways, leading to reduced cell proliferation and survival.

Result of Action

The result of the compound’s action is a reduction in cell proliferation and survival . This is due to the inhibition of EGFR and the subsequent disruption of downstream signaling pathways. This makes 2-Amino-N-furan-2-ylmethyl-3-(1H-indol-3-yl)-propionamide a potential therapeutic agent for diseases characterized by overactive EGFR signaling, such as certain types of cancer.

properties

IUPAC Name

2-amino-N-(furan-2-ylmethyl)-3-(1H-indol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c17-14(16(20)19-10-12-4-3-7-21-12)8-11-9-18-15-6-2-1-5-13(11)15/h1-7,9,14,18H,8,10,17H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQLXKOCHDBPFLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NCC3=CC=CO3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24807632
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-Amino-N-furan-2-ylmethyl-3-(1H-indol-3-yl)-propionamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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